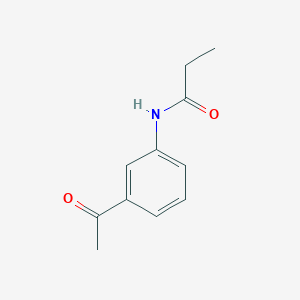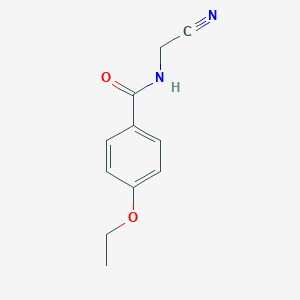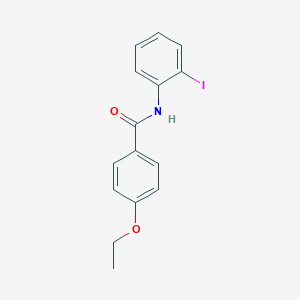
N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide, commonly known as DDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DDB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DDB involves its interaction with various enzymes and receptors in the body. DDB has been found to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. DDB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Furthermore, DDB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
DDB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, induce apoptosis in cancer cells, and protect neurons from oxidative stress. DDB has also been found to regulate glucose and lipid metabolism and modulate the expression of genes involved in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
DDB has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. Furthermore, DDB has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also limitations to using DDB in lab experiments. DDB has a low solubility in water, which can make it difficult to administer in vivo. Furthermore, the effects of DDB on different cell types and in different disease models may vary, which can make it challenging to generalize the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of DDB. One potential direction is to investigate the effects of DDB on other disease models, such as autoimmune disorders and cardiovascular disease. Furthermore, the development of DDB analogs with improved solubility and bioavailability could enhance its potential therapeutic applications. Additionally, the use of DDB in combination with other drugs or therapies could lead to synergistic effects and improved outcomes. Finally, the elucidation of the molecular mechanisms underlying the effects of DDB could lead to the development of novel therapeutic strategies.
Conclusion:
In conclusion, DDB is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of DDB involves the reaction of 3,4-dimethylbenzoyl chloride with 2,6-dimethoxyaniline, and the resulting product has been found to exhibit anti-inflammatory, antitumor, and neuroprotective effects. The mechanism of action of DDB involves its interaction with various enzymes and receptors in the body, and its biochemical and physiological effects have been extensively studied. While there are limitations to using DDB in lab experiments, there are also several future directions for the study of this compound.
Synthesemethoden
The synthesis of DDB involves the reaction of 3,4-dimethylbenzoyl chloride with 2,6-dimethoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure DDB. The synthesis of DDB has been reported in several research articles, and the purity and yield of the compound have been optimized over time.
Wissenschaftliche Forschungsanwendungen
DDB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective effects. DDB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DDB has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, DDB has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
CAS-Nummer |
5355-65-7 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-8-9-13(10-12(11)2)18-17(19)16-14(20-3)6-5-7-15(16)21-4/h5-10H,1-4H3,(H,18,19) |
InChI-Schlüssel |
ODLSEIBCMCQVSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)
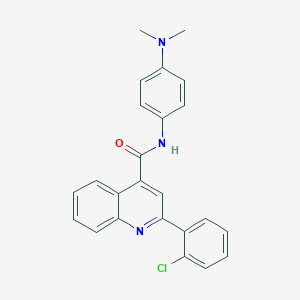
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

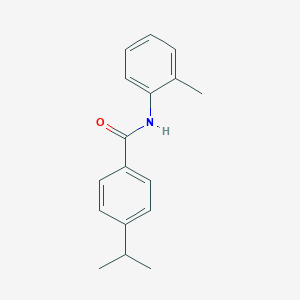
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)


